Cas no 377-53-7 (1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol)

1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol 化学的及び物理的性質
名前と識別子
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- 2-Pentanol, 1,1,1,3,3,4,4,5,5,5-decafluoro-
- 1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol
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じっけんとくせい
- 密度みつど: 1.638±0.06 g/cm3(Predicted)
- ふってん: 51-52 °C(Press: 209 Torr)
- 酸性度係数(pKa): 9.82±0.20(Predicted)
1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1970568-0.05g |
1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol |
377-53-7 | 0.05g |
$683.0 | 2023-09-16 | ||
Enamine | EN300-1970568-0.5g |
1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol |
377-53-7 | 0.5g |
$781.0 | 2023-09-16 | ||
Enamine | EN300-1970568-10.0g |
1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol |
377-53-7 | 10g |
$3500.0 | 2023-06-03 | ||
Enamine | EN300-1970568-2.5g |
1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol |
377-53-7 | 2.5g |
$1594.0 | 2023-09-16 | ||
Enamine | EN300-1970568-10g |
1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol |
377-53-7 | 10g |
$3500.0 | 2023-09-16 | ||
Enamine | EN300-1970568-0.1g |
1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol |
377-53-7 | 0.1g |
$715.0 | 2023-09-16 | ||
Enamine | EN300-1970568-1.0g |
1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol |
377-53-7 | 1g |
$813.0 | 2023-06-03 | ||
Enamine | EN300-1970568-0.25g |
1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol |
377-53-7 | 0.25g |
$748.0 | 2023-09-16 | ||
Enamine | EN300-1970568-5.0g |
1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol |
377-53-7 | 5g |
$2360.0 | 2023-06-03 | ||
Enamine | EN300-1970568-1g |
1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol |
377-53-7 | 1g |
$813.0 | 2023-09-16 |
1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol 関連文献
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-olに関する追加情報
1,1,1,3,3,4,4,5,5,5-Decafluoropentan-2-ol (CAS No. 377-53-7): A Comprehensive Overview
1,1,1,3,3,4,4,5,5,5-Decafluoropentan-2-ol (CAS No. 377-53-7) is a highly fluorinated alcohol that has garnered significant attention in the fields of chemistry and materials science due to its unique properties and potential applications. This compound is characterized by its extensive fluorination, which imparts exceptional hydrophobic and oleophobic properties. These characteristics make it a valuable component in various industrial and pharmaceutical applications.
The molecular structure of 1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol consists of a pentane backbone with ten fluorine atoms and a hydroxyl group at the second carbon position. The high degree of fluorination results in a low surface energy and excellent chemical stability. These properties are crucial for applications where surface modification and chemical resistance are required.
Recent research has highlighted the potential of 1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol in various advanced materials. For instance, studies have shown that this compound can be used to create superhydrophobic surfaces with exceptional water-repellent properties. Such surfaces have applications in self-cleaning coatings for buildings and vehicles, as well as in medical devices where minimizing biofouling is essential.
In the pharmaceutical industry, 1,1,1,3,3,4,4,5,5,5-decafluoropentan-2-ol has been explored for its potential as a drug delivery vehicle. Its ability to form stable emulsions and its low toxicity make it an attractive candidate for encapsulating hydrophobic drugs. Research has demonstrated that 1-decafluoropentan-2-ol can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy.
The synthesis of 1-decafluoropentan-2-ol typically involves multi-step processes that include fluorination reactions and functional group manipulations. One common approach is the selective fluorination of a pentane derivative followed by the introduction of a hydroxyl group through hydrolysis or other chemical transformations. The precise control over these steps is crucial to ensure the desired product purity and yield.
Environmental considerations are also an important aspect of the use of 1-decafluoropentan-2-ol. While its high chemical stability offers many advantages, it also raises concerns about environmental persistence. Recent studies have focused on developing more sustainable synthesis methods and evaluating the environmental impact of this compound to ensure its safe and responsible use.
In conclusion, 1-decafluoropentan-2-ol (CAS No. 377-53-7) is a versatile compound with a wide range of applications in materials science and pharmaceuticals. Its unique properties make it an attractive choice for developing advanced materials and improving drug delivery systems. Ongoing research continues to explore new applications and improve the sustainability of this compound's use.
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